molecular formula C19H36O2 B3117853 Methyl octadec-7-enoate CAS No. 2278-59-3

Methyl octadec-7-enoate

Cat. No.: B3117853
CAS No.: 2278-59-3
M. Wt: 296.5 g/mol
InChI Key: XMONTNNUOWTMGE-UHFFFAOYSA-N
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Description

Methyl octadec-7-enoate, also known as methyl 7-octadecenoate, is a fatty acid methyl ester with the molecular formula C19H36O2. It is a derivative of octadecenoic acid and is characterized by the presence of a double bond at the seventh carbon position in the long carbon chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-7-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, this compound is produced through the transesterification of vegetable oils or animal fats. This process involves reacting the triglycerides present in the oils or fats with methanol in the presence of a base catalyst such as sodium methoxide. The reaction yields methyl esters, including this compound, and glycerol as a byproduct.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-7-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, ethers

Scientific Research Applications

Methyl octadec-7-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of biodiesel, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of methyl octadec-7-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Methyl octadec-7-enoate can be compared with other similar compounds, such as:

    Methyl 9-octadecenoate: Also known as methyl oleate, this compound has a double bond at the ninth carbon position. It is widely used in biodiesel production and as a lubricant.

    Methyl 10-octadecenoate: This compound has a double bond at the tenth carbon position and is used in similar applications as this compound.

Uniqueness

This compound is unique due to the position of its double bond, which can influence its chemical reactivity and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl octadec-7-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMONTNNUOWTMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950703
Record name Methyl octadec-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28010-28-8
Record name Methyl octadec-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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